molecular formula C17H20N4O3S B2449966 N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1021062-39-4

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2449966
M. Wt: 360.43
InChI Key: VEMGPPPGHOLKNW-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems or industrial processes.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Polymer Properties and Applications

Aromatic polyamides with pendent acetoxybenzamide groups have been synthesized, showing good thermal stability and solubility in certain solvents. These polymers can be used to create thin, flexible films with strong tensile strength and moduli, and one polymer exhibited blue fluorescence, indicating potential use in material sciences and engineering (Sava et al., 2003).

Novel Compound Synthesis

The synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibitory activities, suggesting their potential in pharmacological research (Abu‐Hashem et al., 2020).

Antioxidant Activity Studies

New series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and evaluated for their antioxidant activities. Many compounds showed moderate to significant radical scavenging activity, indicating potential for future development of biologically active compounds (Ahmad et al., 2012).

Cytotoxic Activity in Cancer Research

Studies on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones indicate potent cytotoxicity against various cancer cell lines. These findings suggest the relevance of these compounds in developing new anticancer therapies (Deady et al., 2005).

Antitumor Activity

Research into mustard derivatives, including bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide, has shown that these compounds exhibit exclusive DNA alkylation in the minor groove of adenines. This highlights their potential in developing antitumor agents (Prakash et al., 1991).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. It’s always a good idea to consult primary literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-10-15(25-12(3)20-10)17(24)19-9-8-18-16(23)13-4-6-14(7-5-13)21-11(2)22/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMGPPPGHOLKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide

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